H-Tyrosyl-Prolyl-Phenylalanylleucine is derived from natural peptides and has been studied for its potential therapeutic effects, particularly in pain management and opioid receptor modulation. It belongs to the class of endogenous opioid peptides, which are known to bind to opioid receptors in the central nervous system. This compound can be synthesized through various methods, including solid-phase peptide synthesis (SPPS), which is commonly employed for producing peptides in research and pharmaceutical settings .
The synthesis of H-Tyrosyl-Prolyl-Phenylalanylleucine typically employs solid-phase peptide synthesis. This method allows for the sequential addition of amino acids to a growing peptide chain attached to an insoluble resin. The key steps involved in SPPS include:
H-Tyrosyl-Prolyl-Phenylalanylleucine can participate in various chemical reactions typical for peptides:
These reactions are essential for understanding how H-Tyrosyl-Prolyl-Phenylalanylleucine behaves in biological systems and its potential therapeutic applications.
The mechanism of action for H-Tyrosyl-Prolyl-Phenylalanylleucine primarily involves its interaction with opioid receptors, specifically the mu-opioid receptor. Upon binding to these receptors, it induces conformational changes that activate intracellular signaling pathways leading to:
Studies have shown that modifications in the structure of this peptide can significantly affect its binding affinity and efficacy at opioid receptors .
H-Tyrosyl-Prolyl-Phenylalanylleucine exhibits several notable physical and chemical properties:
These properties are crucial for its storage, formulation, and application in various scientific fields.
H-Tyrosyl-Prolyl-Phenylalanylleucine has several scientific applications:
Research continues into optimizing its synthesis and enhancing its therapeutic efficacy while minimizing side effects associated with opioid use .
Endomorphin-2 (EM-2; H-Tyr-Pro-Phe-Phe-OH) is an endogenous tetrapeptide belonging to the opioid neuropeptide family, distinguished by its high affinity and selectivity for μ-opioid receptors (MOR). Discovered in bovine and human brain tissue in 1997, EM-2 is classified as an "atypical" opioid peptide due to its unique N-terminal sequence (Tyr-Pro) and C-terminal amidation, contrasting with "typical" opioids like enkephalins (Tyr-Gly-Gly-Phe) [4] [6]. Endogenous opioid peptides modulate physiological processes including nociception, stress response, reward mechanisms, and gastrointestinal function. EM-2 is predominantly localized in the central nervous system (spinal cord, brainstem) and peripheral tissues (digestive tract, immune cells), suggesting roles in both pain transmission and systemic homeostasis [4] [6]. Its rapid degradation by proteases, however, limits its native bioactivity, necessitating structural optimization for therapeutic applications.
Table 1: Key Endogenous Opioid Peptides and Receptor Selectivity
Peptide | Sequence | Primary Receptor Target | Origin |
---|---|---|---|
Endomorphin-1 | H-Tyr-Pro-Trp-Phe-NH₂ | μ (MOR) | Mammalian CNS |
Endomorphin-2 | H-Tyr-Pro-Phe-Phe-NH₂ | μ (MOR) | Mammalian CNS |
Met-enkephalin | H-Tyr-Gly-Gly-Phe-Met-OH | δ (DOR) | Mammalian CNS |
Dynorphin A | H-Tyr-Gly-Gly-Phe-Leu-Arg-Arg-Ile-Arg-Pro-Lys-Leu-Lys-OH | κ (KOR) | Mammalian CNS |
Nociceptin | Phe-Gly-Gly-Phe-Thr-Gly-Ala-Arg-Lys-Ser-Ala-Arg-Lys-Leu-Ala-Asn-Gln-OH | NOP | Mammalian CNS |
EM-2 exhibits exceptional binding specificity for MOR (Ki = 0.69 nM) over δ-opioid (DOR) and κ-opioid (KOR) receptors, with selectivity ratios exceeding 13,000- and 7,500-fold, respectively [4] [8]. This specificity arises from its unique conformation:
Table 2: Key Structural Features of EM-2 and Functional Impact
Residue Position | Amino Acid | Role in MOR Interaction | Conformational Constraint |
---|---|---|---|
1 | Tyr | Hydrogen bonding with MOR transmembrane domains | Free rotation hindered by Pro2 cis bond |
2 | Pro | Enforces cis peptide bond; acts as conformational spacer | Rigid ring structure limits backbone flexibility |
3 | Phe | Hydrophobic pocket binding; stabilizes aromatic stacking | Moderate side-chain mobility |
4 | Phe | Enhances binding affinity via van der Waals contacts | Moderate side-chain mobility |
The therapeutic potential of native EM-2 is constrained by three key limitations:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: